molecular formula C12H14N4O B8417168 5,6-Dimethyl-2-[(pyridin-2-ylmethyl)amino]pyrimidin-4(3H)-one

5,6-Dimethyl-2-[(pyridin-2-ylmethyl)amino]pyrimidin-4(3H)-one

Cat. No. B8417168
M. Wt: 230.27 g/mol
InChI Key: UZDIYDVWXVCLHD-UHFFFAOYSA-N
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Patent
US09447051B2

Procedure details

To a stirred solution of (pyridin-2-ylmethyl)amine (5.8 g, 54 mmol) in dimethyl sulfoxide (15 mL) at ambient temperature was added 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one (7 g, 41 mmol, Step A), and the resulting mixture was stirred at 150° C. overnight. Then water (100 mL) was added carefully into the hot reaction mixture. Upon cooling to ambient temperature, diethyl ether (30 mL) was added. The formed precipitate was collected by filtration and dried to afford 7.0 g (74%) of the titled product as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.77 (s, 3H), 2.04 (s, 3H), 4.55 (s, 2H), 6.81 (bs, 1H), 7.23-7.40 (m, 2H), 7.77 (t, J=7.5 Hz, 1H), 8.53 (bs, 1H), 10.84 (bs, 1H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][NH2:8].[CH3:9][C:10]1[C:11](=[O:19])[NH:12][C:13](SC)=[N:14][C:15]=1[CH3:16].O.C(OCC)C>CS(C)=O>[CH3:9][C:10]1[C:11](=[O:19])[NH:12][C:13]([NH:8][CH2:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[N:14][C:15]=1[CH3:16]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
N1=C(C=CC=C1)CN
Name
Quantity
7 g
Type
reactant
Smiles
CC=1C(NC(=NC1C)SC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 150° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to ambient temperature
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C(NC(=NC1C)NCC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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